molecular formula C22H25N3O2S B2791430 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide CAS No. 1797124-88-9

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B2791430
CAS No.: 1797124-88-9
M. Wt: 395.52
InChI Key: XBJFVIHFOKLHEB-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a synthetic organic compound featuring a piperidine core substituted with a benzo[d]oxazole moiety at the 1-position and a methyl-propanamide group at the 4-position. The propanamide side chain is further modified with a phenylthio (S-phenyl) group at the 3-position.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c26-21(12-15-28-18-6-2-1-3-7-18)23-16-17-10-13-25(14-11-17)22-24-19-8-4-5-9-20(19)27-22/h1-9,17H,10-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJFVIHFOKLHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a synthetic compound with potential pharmacological applications. Its structure incorporates a benzo[d]oxazole moiety, a piperidine ring, and a phenylthio group, which may contribute to its biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, biochemical properties, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O1SC_{19}H_{22}N_{2}O_{1}S, with a molecular weight of 330.45 g/mol. The compound's structure can be represented as follows:

ComponentStructure
Benzo[d]oxazole Benzo[d]oxazole
Piperidine Ring Piperidine
Phenylthio Group Phenylthio

This compound primarily targets G-protein-coupled receptor kinases (GRK)-2 and -5. The inhibition of these kinases affects downstream signaling pathways, potentially leading to various cellular responses, including modulation of inflammatory processes and cell proliferation.

Target Kinases

  • GRK-2 : Involved in the regulation of G-protein-coupled receptors (GPCRs), influencing cardiovascular and neurobiological functions.
  • GRK-5 : Plays a role in cardiac function and has been implicated in heart failure.

The compound exhibits notable biochemical properties that could be leveraged for therapeutic applications:

  • Inhibition of GRK Activity : Studies indicate that this compound effectively inhibits GRK activity, leading to altered signaling cascades that may have therapeutic implications in conditions like heart disease and cancer.

Table 1: Biochemical Activity Summary

Activity TypeObservations
GRK Inhibition Significant inhibition of GRK-2 and GRK-5
Cellular Effects Modulation of inflammation and cell growth
Potential Therapeutic Uses Anti-inflammatory, anticancer

Case Studies and Research Findings

Recent studies have evaluated the biological activity of similar compounds with the benzo[d]oxazole structure, providing insights into potential therapeutic effects:

  • Anti-Cancer Activity : A derivative showed potent anticancer activity against Hep3B liver cancer cells, inducing cell cycle arrest in the G2-M phase comparable to doxorubicin, a standard chemotherapy drug .
  • Anti-inflammatory Effects : Compounds targeting GRKs have demonstrated efficacy in reducing inflammation in preclinical models, suggesting that this compound may exhibit similar properties.
  • Neuroprotective Potential : Related compounds have shown promise in animal models for epilepsy, indicating that this compound might also possess neuroprotective effects .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily due to its structural characteristics, which include a piperidine ring and a benzo[d]oxazole moiety. These features contribute to its interaction with biological targets, particularly in the central nervous system.

Neuroprotective Effects

Research has indicated that compounds similar to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide may exhibit neuroprotective properties. For instance, studies have shown that derivatives of benzodiazepines can protect neurons from hypoxic conditions by modulating the activity of sodium/calcium exchangers (NCX) in the brain . This mechanism is critical in conditions such as stroke, where neuronal survival is compromised.

Modulation of Ion Channels

The compound may act as a modulator of ion channels, particularly those involved in calcium signaling pathways. By influencing the activity of NCX isoforms, it can alter intracellular calcium levels, which is pivotal in maintaining neuronal health and function .

Interaction with GABA Receptors

Similar compounds have been shown to interact with gamma-aminobutyric acid (GABA) receptors, which play a significant role in inhibiting neural activity and thus can be beneficial in treating anxiety and other mood disorders . The potential for this compound to engage with these receptors warrants further investigation.

Case Studies and Research Findings

Several studies have explored the effects of compounds related to this compound:

StudyFindings
Neuroprotective Properties Compound demonstrated significant neuroprotection in primary cortical neurons under hypoxic conditions .
Ion Channel Modulation Identified as an effective modulator of NCX activity, enhancing neuronal survival during ischemic events .
GABA Receptor Interaction Preliminary data suggest potential anxiolytic effects through GABA receptor modulation .

Comparison with Similar Compounds

Table 1: Key Structural Features of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide and Analogs

Compound Name / ID Core Structure Key Substituents Functional Groups Molecular Weight (g/mol) Reference
Target Compound Piperidine 1-Benzo[d]oxazol-2-yl, 4-(methyl-propanamide) with 3-phenylthio Amide, benzooxazole, thioether ~343.83 (estimated)
KRC-108 Piperidine 1-Benzo[d]oxazol-2-yl, 4-pyrazolyl-pyridin-2-amine Amine, benzooxazole, pyrazole 387.44
4-Fluoroisobutyrylfentanyl (4F-iBF) Piperidine 1-Phenethyl, 4-isobutyramide with 4-fluorophenyl Amide, fluorophenyl 412.51
Compound 7d () Piperidine 1-Phenylcarbamoyl, 4-triazolylthio-propanamide Amide, triazole, thioether Not reported

Key Observations :

  • The target compound shares the benzooxazole-piperidine motif with KRC-108, a TrkA kinase inhibitor, but replaces the pyridin-2-amine group with a phenylthio-propanamide chain. This substitution may alter target specificity or pharmacokinetics .
  • Compared to 4F-iBF (a fentanyl analog), both compounds feature piperidine-linked amides, but the target lacks the phenethyl group critical for opioid receptor binding. Instead, its benzooxazole and phenylthio groups suggest divergent biological targets .
  • The phenylthio group in the target compound is structurally analogous to sulfur-containing moieties in Compound 7d, which may enhance lipophilicity or metabolic stability .

Functional and Pharmacological Comparisons

Key Observations :

  • KRC-108 demonstrates that the benzooxazole-piperidine scaffold is viable for kinase inhibition.
  • 4F-iBF highlights the importance of the phenethyl-piperidine-amide framework for opioid activity. The target compound’s lack of this motif implies non-opioid mechanisms, possibly targeting enzymes or transporters influenced by sulfur-based interactions .

Pharmacokinetic and Physicochemical Comparisons

  • Metabolic Stability : Sulfur-containing groups (e.g., thioether in the target compound) are prone to oxidation, which may shorten half-life compared to KRC-108’s pyrazole and pyridine groups .

Q & A

Q. What are the key structural features of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide, and how do they influence its reactivity and bioactivity?

Methodological Answer: The compound contains three critical moieties:

  • Benzo[d]oxazole : A bicyclic aromatic system with potential π-π stacking interactions and hydrogen-bonding capabilities.
  • Piperidine ring : A flexible six-membered amine ring that can adopt chair or boat conformations, influencing receptor binding .
  • Phenylthio-propanamide : A sulfur-containing group that may enhance lipophilicity and modulate metabolic stability.

Experimental Design:

  • Conformational Analysis : Use X-ray crystallography or molecular dynamics simulations to assess the piperidine ring’s preferred conformation .
  • Reactivity Studies : Perform nucleophilic substitution reactions at the sulfur atom (e.g., oxidation to sulfone derivatives) to evaluate stability under physiological conditions .

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A typical synthesis involves:

Piperidine Functionalization : Coupling benzo[d]oxazole to the piperidine ring via nucleophilic substitution or Buchwald-Hartwig amination .

Propanamide Linkage : Reacting the piperidine-methyl intermediate with 3-(phenylthio)propanoic acid using carbodiimide coupling agents (e.g., EDC/HOBt) .

Optimization Strategies:

  • Solvent Selection : Use polar aprotic solvents (DMF, DCM) to stabilize intermediates.
  • Catalysis : Screen palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate high-purity product (>95%) .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm for benzo[d]oxazole) and methylene protons adjacent to sulfur (δ 2.5–3.5 ppm) .
    • ¹³C NMR : Confirm carbonyl signals (δ 165–175 ppm) and quaternary carbons in the piperidine ring .
  • Mass Spectrometry (MS) : Match molecular ion peaks (e.g., [M+H]⁺) to the theoretical molecular weight.
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer: Contradictions often arise due to:

  • Pharmacokinetic Variability : Poor solubility or rapid metabolism in vivo.
  • Off-Target Effects : Non-specific interactions in complex biological systems.

Resolution Strategies:

  • ADME Profiling : Measure plasma stability, microsomal half-life, and logP to predict bioavailability .
  • Proteomic Screening : Use thermal shift assays or SPR to identify off-target binding partners .
  • Dose-Response Refinement : Conduct PK/PD modeling to align in vitro IC₅₀ values with effective plasma concentrations .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s selectivity for specific biological targets?

Methodological Answer:

  • Core Modifications :
    • Replace the phenylthio group with sulfonamide or sulfoxide to alter electronic properties .
    • Introduce substituents (e.g., halogens) on the benzo[d]oxazole ring to modulate steric bulk .
  • Assay Design :
    • Test analogs against panels of kinases (e.g., TrkA, G protein-coupled receptors) to map selectivity .
    • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics for key targets .

Q. What computational methods are suitable for predicting binding modes and interaction mechanisms of this compound with enzymes or receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into active sites (e.g., TrkA kinase) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns) to assess stability of hydrogen bonds and hydrophobic contacts .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for SAR-driven analogs .

Q. How can researchers address discrepancies in reported antimicrobial activity (e.g., MIC variations) across different bacterial strains?

Methodological Answer:

  • Standardized Assay Conditions :
    • Use CLSI guidelines for broth microdilution to ensure consistency in MIC measurements .
    • Control for pH, temperature, and inoculum size.
  • Mechanistic Studies :
    • Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects.
    • Use fluorescent probes (e.g., SYTOX Green) to assess membrane disruption .

Q. Methodological Challenges and Solutions

Q. How can researchers mitigate synthetic challenges such as low yields in the coupling of the piperidine and benzo[d]oxazole moieties?

Methodological Answer:

  • Catalyst Optimization : Screen Pd-based catalysts (e.g., XPhos Pd G3) for improved cross-coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize side-product formation .
  • Protecting Groups : Temporarily protect reactive amines (e.g., with Boc groups) during intermediate steps .

Q. What advanced analytical techniques are critical for characterizing degradation products or metabolites of this compound?

Methodological Answer:

  • LC-HRMS : Identify metabolites via accurate mass measurements and isotopic patterns .
  • NMR-Based Metabolomics : Use 2D NMR (e.g., HSQC, HMBC) to resolve structurally similar degradation products .
  • Radiolabeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways in vivo .

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